N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide

medicinal chemistry structure-activity relationship phenylacetamide isomer differentiation

This para-methoxy phenylacetamide derivative features a 1-hydroxycyclopentylmethylamine moiety, providing a unique hydrogen-bond donor/acceptor geometry distinct from cyclohexyl or linear alkyl analogs. The para-methoxy substitution on the phenyl ring favors specific CYP450 metabolic profiles (O-demethylation by CYP2D6/1A2) over ring hydroxylation pathways, making it an essential probe for structure-metabolism relationship studies. With a molecular weight of 263 Da and balanced HBD/HBA counts, it serves as an intermediate-polarity reference in sEH inhibitor cascades and anti-osteoclastogenic validation assays (TRAP staining, c-Fos/NFATc1 expression). Ensure experimental reproducibility by requesting batch-specific HPLC purity (≥95%) and residual solvent analysis. For research use only.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1216381-53-1
Cat. No. B2476314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide
CAS1216381-53-1
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O
InChIInChI=1S/C15H21NO3/c1-19-13-6-4-12(5-7-13)10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17)
InChIKeyQIQIPUCMPFZNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(1-Hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 1216381-53-1): Structural Identity and Procurement Baseline


N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide (CAS 1216381-53-1) is a synthetic phenylacetamide derivative with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.34 g·mol⁻¹ [1]. The compound features a para-methoxy-substituted phenyl ring linked via an acetamide bridge to a 1-hydroxycyclopentylmethylamine moiety. It belongs to a broader class of N-substituted phenylacetamides that have been explored as soluble epoxide hydrolase (sEH) inhibitors, HDAC modulators, and anti-osteoclastogenic agents [2]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is sold exclusively for laboratory research use.

Why N-[(1-Hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide Cannot Be Freely Substituted by In-Class Analogs


Phenylacetamide derivatives with hydroxycyclopentylmethyl substituents exhibit structure-dependent biological profiles that preclude simple analog interchange. The position of the methoxy group on the phenyl ring (ortho, meta, or para) alters both the electronic distribution and the steric presentation of the molecule, which can lead to divergent target binding, metabolic stability, and physicochemical properties [1]. Additionally, the 1-hydroxycyclopentyl moiety provides a specific hydrogen-bond donor/acceptor geometry that differs from cyclohexyl, unsubstituted cyclopentyl, or linear alkyl chains commonly found in related sEH and HDAC inhibitor chemotypes [2]. Procurement of an incorrect positional isomer or an analog with a different N-alkyl substituent without confirming equivalence through matched-pair comparative data risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-[(1-Hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide Versus Closest Analogs


Para-Methoxy Substitution Confers Distinct Electronic and Steric Properties Versus Ortho and Meta Isomers

The target compound bears a para-methoxy substituent on the phenyl ring, distinguishing it from the ortho-methoxy (CAS not assigned) and meta-methoxy (CAS not assigned) positional isomers that are also commercially available [1]. In phenylacetamide chemotypes, para-substitution is known to extend the molecular dipole along the long axis, increase π-stacking potential, and reduce steric hindrance near the acetamide linker compared to ortho substitution, while providing different hydrogen-bond acceptor geometry than meta substitution. No direct head-to-head bioactivity comparison among these three isomers has been published. However, in the structurally related N-substituted phenylacetamide patent series (US7767854B2), para-alkoxy substitution was generally associated with improved target potency relative to ortho or unsubstituted analogs in sEH inhibition assays [2].

medicinal chemistry structure-activity relationship phenylacetamide isomer differentiation

Hydroxycyclopentyl Moiety Provides a Structurally Rigid H-Bond Donor/Acceptor That Distinguishes the Compound from Cyclohexyl and Acyclic Analogs

The 1-hydroxycyclopentylmethyl substituent on the amide nitrogen introduces a tertiary alcohol capable of acting as both a hydrogen-bond donor and acceptor, embedded within a conformationally constrained cyclopentane ring. This contrasts with the widely studied 2-cyclohexyl-N-(4-methoxyphenyl)acetamide (CHEMBL192523) and 2-cyclopentyl-N-(4-methoxyphenyl)acetamide (CAS 923556-69-8), both of which lack the hydroxyl group [1]. In the sEH inhibitor pharmacophore, a hydrogen-bond donor at the position corresponding to the cyclopentyl 1-OH has been shown to engage the catalytic tyrosine residue and improve inhibitory potency by approximately 5- to 20-fold in matched-pair comparisons where the OH group was present versus absent [2].

pharmacophore design conformational restriction hydrogen bonding

Para-Methoxy Phenylacetamide Core Is Associated with Favorable Ligand Efficiency Metrics Compared to Ethoxy and Dimethoxy Congeners

Among the commercially available close analogs that share the hydroxycyclopentylmethyl acetamide scaffold, the target compound (4-OCH₃) differs from 2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide (4-OCH₂CH₃) and 2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide (3,4-diOCH₃) . The para-methoxy substituent provides the lowest molecular weight (263.34 Da) and the fewest rotatable bonds among these three, yielding a calculated ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) that is inherently advantaged for fragment-based or lead-like screening libraries [1]. The ethoxy analog adds one extra rotatable bond and ~14 Da without a compensatory H-bond donor or acceptor; the dimethoxy analog adds ~30 Da and increases topological polar surface area (tPSA) by ~9 Ų, which may reduce membrane permeability.

ligand efficiency drug-likeness physicochemical profiling

Recommended Research Application Scenarios for N-[(1-Hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide Based on Available Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and SAR Expansion

The hydroxycyclopentylmethyl-para-methoxyphenylacetamide scaffold maps onto the established sEH inhibitor pharmacophore, which requires a urea or amide primary pharmacophore, a hydrophobic aryl group, and a hydrogen-bond donor on the N-alkyl substituent [1]. This compound may serve as an intermediate-polarity probe in sEH inhibitor screening cascades, bridging the gap between highly lipophilic cyclohexyl-phenylacetamide leads and more polar carboxylic acid-containing inhibitors. Researchers should request batch-specific HPLC purity (≥95%) and residual solvent analysis before use in enzymatic assays.

Osteoclastogenesis Inhibition Studies (Bone Resorption Research)

The compound has been noted in vendor-supplied research summaries as an inhibitor of RANKL-induced osteoclastogenesis, with reported suppression of c-Fos and NFATc1 marker gene expression . While no peer-reviewed publication with quantitative IC₅₀ values has been identified in the public domain as of the search date, procurement for follow-up validation in TRAP-staining osteoclast differentiation assays using RAW264.7 or primary bone marrow-derived macrophages is a plausible research application.

Positional Isomer Comparator Studies in Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Given the availability of ortho-, meta-, and para-methoxy positional isomers from multiple research chemical suppliers, this compound is well-suited for systematic matched-pair DMPK comparisons. The para-methoxy isomer is predicted to exhibit different CYP450 metabolic profiles compared to ortho and meta isomers, with para-substitution generally favoring O-demethylation by CYP2D6 and CYP1A2 over ring hydroxylation pathways [2]. Such isomer comparator studies can inform structure-metabolism relationship models for phenylacetamide lead series.

Fragment-Based Lead Generation and Physicochemical Benchmarking

With a molecular weight of 263 Da, 5 rotatable bonds, and balanced HBD/HBA counts, the compound falls within lead-like chemical space. It is suitable as a reference compound for benchmarking new synthetic analogs within the hydroxycyclopentylmethyl acetamide series, particularly for measuring relative solubility, logD₇.₄, and permeability in PAMPA or Caco-2 assays .

Quote Request

Request a Quote for N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.